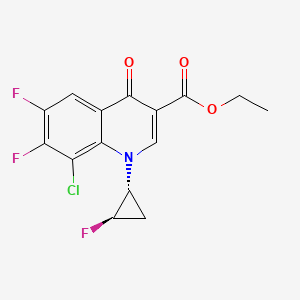![molecular formula C8H4FNO4 B12862606 5-Fluoro-7-nitrobenzo[b]furan-3(2H)-one](/img/structure/B12862606.png)
5-Fluoro-7-nitrobenzo[b]furan-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-7-nitrobenzo[b]furan-3(2H)-one is a chemical compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-7-nitrobenzo[b]furan-3(2H)-one typically involves the nitration of 5-fluorobenzofuran followed by oxidation. One common method involves the reaction of 5-fluorobenzofuran with nitric acid in the presence of sulfuric acid to introduce the nitro group at the 7-position. The resulting nitro compound is then subjected to oxidation using an oxidizing agent such as potassium permanganate to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
5-Fluoro-7-nitrobenzo[b]furan-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of 5-amino-7-nitrobenzo[b]furan-3(2H)-one.
Substitution: Formation of various substituted benzofuran derivatives.
科学的研究の応用
5-Fluoro-7-nitrobenzo[b]furan-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an antiproliferative agent in cancer research.
Industry: Utilized in the development of new materials with specific electronic properties.
作用機序
The mechanism of action of 5-Fluoro-7-nitrobenzo[b]furan-3(2H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to act as a fluorescent probe is due to its unique electronic structure, which allows it to absorb and emit light at specific wavelengths .
類似化合物との比較
Similar Compounds
4-Chloro-7-nitrobenzofurazan: Another benzofuran derivative known for its fluorescence properties.
4-Fluoro-7-nitrobenzofurazan: Similar in structure but with different electronic properties.
Uniqueness
5-Fluoro-7-nitrobenzo[b]furan-3(2H)-one is unique due to the presence of both a fluorine atom and a nitro group on the benzofuran ring. This combination imparts distinct electronic and photophysical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C8H4FNO4 |
|---|---|
分子量 |
197.12 g/mol |
IUPAC名 |
5-fluoro-7-nitro-1-benzofuran-3-one |
InChI |
InChI=1S/C8H4FNO4/c9-4-1-5-7(11)3-14-8(5)6(2-4)10(12)13/h1-2H,3H2 |
InChIキー |
OLDQWMMKJGCIDX-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)C2=C(O1)C(=CC(=C2)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


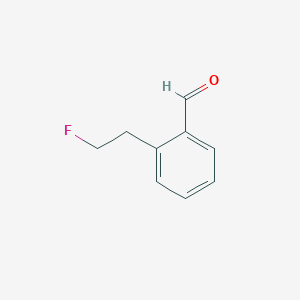
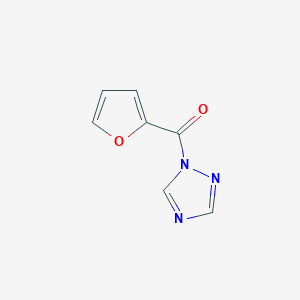
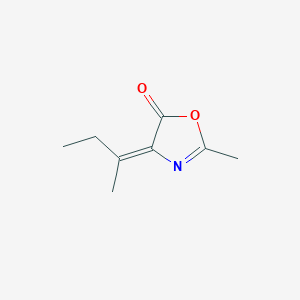
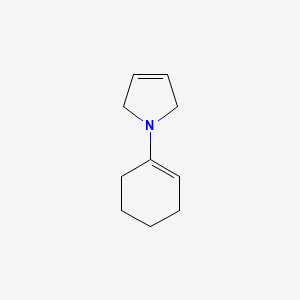
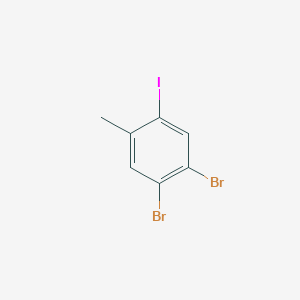
![(3'-Chloro-5'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12862553.png)
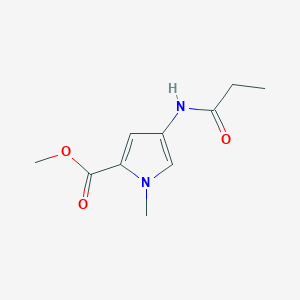
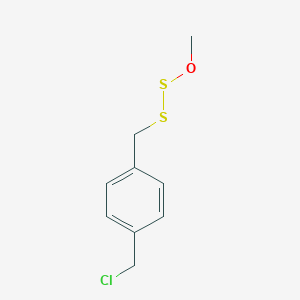
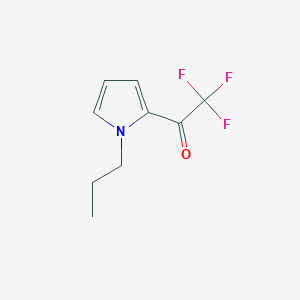
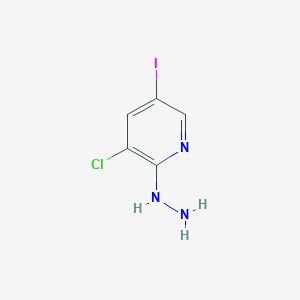
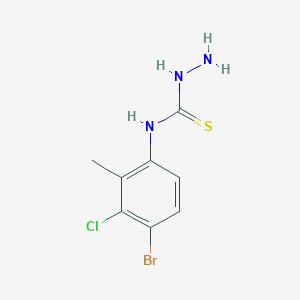
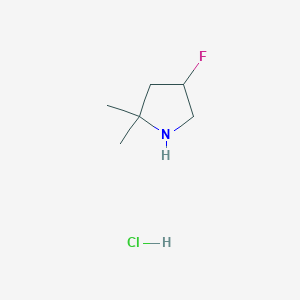
![2-(Chloromethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12862610.png)
